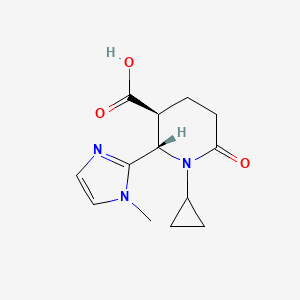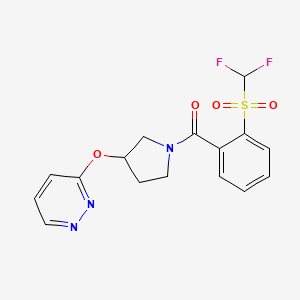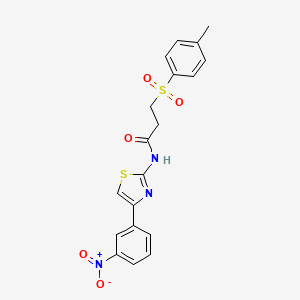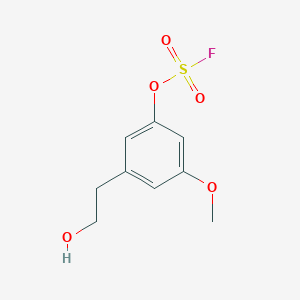![molecular formula C16H14N4O2 B2709601 (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide CAS No. 19731-24-9](/img/structure/B2709601.png)
(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide, also known as 2-(1H-benzimidazol-2-yl)-N’-[(1E)-(2-hydroxyphenyl)methylene]acetohydrazide:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Research indicates that it exhibits strong inhibitory effects against a variety of bacterial and fungal strains. Its mechanism of action involves disrupting microbial cell walls and interfering with essential enzymatic processes, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer lines. It functions by activating caspase pathways and inhibiting cell proliferation. This makes it a valuable molecule for further exploration in cancer therapy, potentially leading to the development of new chemotherapeutic agents .
Antioxidant Activity
The compound has been found to possess strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which is beneficial in preventing various oxidative stress-related diseases .
Anti-inflammatory Effects
Research has shown that this compound can significantly reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential candidate for treating inflammatory conditions like arthritis and other chronic inflammatory diseases .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, including tyrosinase and acetylcholinesterase. Tyrosinase inhibition is particularly relevant in the treatment of hyperpigmentation disorders, while acetylcholinesterase inhibition is important for managing neurodegenerative diseases like Alzheimer’s .
Metal Ion Chelation
This compound has demonstrated the ability to chelate metal ions, which is useful in various biomedical applications. Metal ion chelation can help in detoxifying heavy metals from the body and is also relevant in the treatment of conditions like Wilson’s disease, where copper accumulation occurs .
Antiviral Activity
Preliminary studies suggest that this compound may have antiviral properties, particularly against RNA viruses. It appears to interfere with viral replication processes, making it a potential candidate for further research in antiviral drug development .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light exposure makes it suitable for PDT, offering a non-invasive treatment option for certain types of cancer .
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application warrants further investigation to fully understand and harness its capabilities.
Pharmaceuticals | Free Full-Text | Discovery of 1H-benzo[d]imidazole …
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-14-8-4-1-5-11(14)10-17-20-16(22)9-15-18-12-6-2-3-7-13(12)19-15/h1-8,10,21H,9H2,(H,18,19)(H,20,22)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILGGTPBFARQHU-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)



![ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2709525.png)
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2709526.png)
![N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide](/img/structure/B2709528.png)




![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709536.png)
![Methyl 2-[(3-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2709537.png)
